
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that contains a pyrrole ring substituted with bromine and methyl groups, and a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dimethylpyrrole with a brominating agent to introduce the bromine atom at the 3-position of the pyrrole ring. This is followed by the reaction with tetrahydrothiophene 1,1-dioxide under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfone group can participate in redox reactions.
Coupling Reactions: The pyrrole ring can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide: Lacks the bromine substitution.
3-Bromo-2,5-dimethylpyrrole: Lacks the tetrahydrothiophene 1,1-dioxide moiety.
Tetrahydrothiophene 1,1-dioxide: Lacks the pyrrole ring.
Uniqueness
The uniqueness of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the brominated pyrrole ring and the sulfone-containing tetrahydrothiophene ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
3-(3-bromo-2,5-dimethylpyrrol-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H14BrNO2S/c1-7-5-10(11)8(2)12(7)9-3-4-15(13,14)6-9/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
YSZCSDKNNZTLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)


![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)
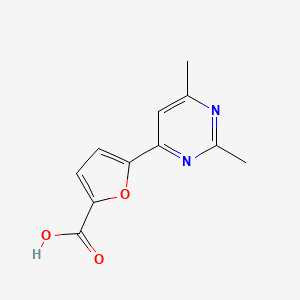
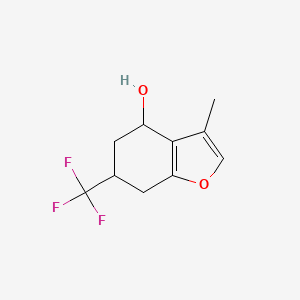

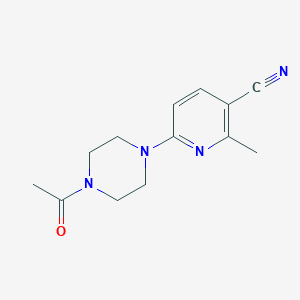
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)
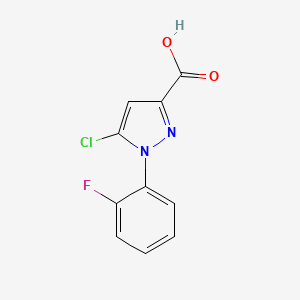
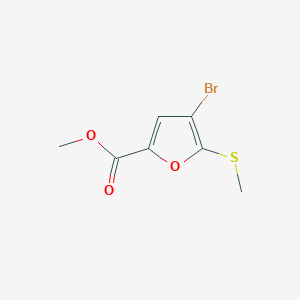
![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
